molecular formula C14H18N2O2 B358738 N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-YL)-butanamide CAS No. 887029-33-6

N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-YL)-butanamide

Cat. No.: B358738
CAS No.: 887029-33-6
M. Wt: 246.3g/mol
InChI Key: CFYUXIPCYMGMMA-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-YL)-butanamide is a synthetic organic compound that belongs to the class of pyrrole alkaloids It is characterized by the presence of a furan ring, a pyrrole ring, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-YL)-butanamide typically involves the reaction of 2-furylmethylamine with 3-methyl-2-(1H-pyrrol-1-yl)butanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-YL)-butanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used in anhydrous solvents.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitro compounds (NO2) are used in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-YL)-butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-YL)-butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-YL)-butanamide can be compared with other similar compounds, such as:

    N-(2-furylmethyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: Similar structure but with a pyrazole ring instead of a butanamide moiety.

    4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-((5-methyl-2-furyl)methylene)benzhydrazide: Contains a benzhydrazide group instead of a butanamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-2-pyrrol-1-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11(2)13(16-7-3-4-8-16)14(17)15-10-12-6-5-9-18-12/h3-9,11,13H,10H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYUXIPCYMGMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CO1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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